Kinase Binding Affinity: p38α MAPK Target Engagement of a Derivative
A derivative of this core scaffold, 6-(5-amino-3-(2-fluorophenyl)-1H-pyrazol-4-yl)-N-isopropylbenzo[d]thiazol-2-amine (BDBM50235896), demonstrates high-affinity binding to the p38α MAP kinase, a key target in inflammatory disease. The measured equilibrium dissociation constant (Ki) was 3.70 nM. This is a class-level inference for the core scaffold's potential, as the value is measured on an elaborated derivative. As a comparator, the clinical p38 inhibitor VX-745 has a Ki of approximately 1-2 nM, placing this 2-fluorophenyl pyrazole derivative among compounds with nanomolar affinity for this target class [1].
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 3.70 nM |
| Comparator Or Baseline | VX-745 (a potent p38α inhibitor): Ki ~ 1-2 nM (approximate baseline for high potency in the class) |
| Quantified Difference | The derivative's affinity is within the same low nanomolar potency range as established clinical candidates. |
| Conditions | In vitro biochemical assay against human recombinant p38α MAP kinase (pH 7.9, T=28°C). |
Why This Matters
This demonstrates that the 3-(2-fluorophenyl)-1H-pyrazol-4-amine core is compatible with achieving low nanomolar target engagement against a clinically validated kinase, making it a high-value starting point for p38 inhibitor projects.
- [1] Liu C, Lin J, Pitt S, et al. Benzothiazole based inhibitors of p38alpha MAP kinase. Bioorg Med Chem Lett. 2008;18(6):1874-9. Affinity data for BDBM50235896 sourced from BindingDB (DOI: 10.7270/Q2H41R5C). View Source
